4-Methyl-2-oxochromen-7-YL (9Z)-octadec-9-enoate
Description
4-Methyl-2-oxochromen-7-YL (9Z)-octadec-9-enoate is an ester derivative combining a coumarin core (4-methyl-2-oxochromen-7-YL) with a (9Z)-octadec-9-enoate fatty acid chain. The coumarin moiety is characterized by a benzopyrone structure, which is known for fluorescence, photochemical properties, and bioactivity (e.g., anticoagulant, antimicrobial) . This compound is likely synthesized via esterification reactions, as suggested by analogous procedures for coumarin derivatives .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQFKJYKCVDLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylumbelliferyl oleate can be synthesized by esterification of 4-methylumbelliferone with oleic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 4-methylumbelliferyl oleate are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl oleate primarily undergoes hydrolysis when exposed to lipases, resulting in the release of 4-methylumbelliferone and oleic acid. This hydrolysis reaction is the basis for its use as a fluorogenic substrate .
Common Reagents and Conditions
Hydrolysis: Lipases are the common reagents used for hydrolysis. The reaction conditions vary depending on the specific lipase and the pH required for optimal activity. .
Esterification: As mentioned earlier, DCC and DMAP are commonly used reagents for the esterification process.
Major Products
The major products formed from the hydrolysis of 4-methylumbelliferyl oleate are 4-methylumbelliferone and oleic acid .
Scientific Research Applications
4-Methylumbelliferyl oleate is extensively used in scientific research due to its role as a fluorogenic substrate. Some of its applications include:
Biochemistry: Used to measure the activity of various lipases, including pancreatic lipase and non-specific esterases
Medicine: Employed in assays to evaluate the inhibitory activity of potential lipase inhibitors, which can be useful in the development of anti-obesity drugs
Industry: Utilized in the food and pharmaceutical industries to monitor lipase activity during the production processes
Mechanism of Action
The primary mechanism of action for 4-methylumbelliferyl oleate involves its hydrolysis by lipases. Upon hydrolysis, the compound releases 4-methylumbelliferone, which fluoresces under specific conditions. This fluorescence can be measured to determine the activity of the lipase. The molecular targets are the active sites of the lipases, and the pathway involves the cleavage of the ester bond in 4-methylumbelliferyl oleate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Coumarin Derivatives with Different Ester Groups
Allyl (9Z)-octadec-9-enoate ():
Fatty Acid Chain Variations
(2R/S)-Dihydroxypropyl (9Z)-octadec-9-enoate ():
- Core Structure : Glycerol derivative with dihydroxypropyl group.
- Ester Group: Same (9Z)-octadec-9-enoate chain but attached to a polar glycerol backbone.
- Properties : Increased hydrophilicity compared to the target compound, likely altering membrane interaction and metabolic pathways .
9(Z)-Octadecenamide (ZOAM) ():
Hybrid Structures with Bioactive Moieties
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ():
- Core Structure: Coumarin linked to thiazolidinone via an acetamide bridge.
- The ester group in the target compound may offer better hydrolytic release compared to the stable acetamide bond .
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ():
- Core Structure : Spirocyclic system with benzothiazole and coumarin-like groups.
Data Table: Key Comparative Properties
| Compound Name | Core Structure | Functional Group | Key Properties | Applications |
|---|---|---|---|---|
| 4-Methyl-2-oxochromen-7-YL (9Z)-octadec-9-enoate | Coumarin | Ester | Lipophilic, bioactive | Pharmaceuticals, intermediates |
| Allyl (9Z)-octadec-9-enoate | Allyl alcohol | Ester | Volatile, non-bioactive | Fragrances, cosmetics |
| 9(Z)-Octadecenamide (ZOAM) | Fatty acid | Amide | Hydrolysis-resistant | Biomedical research |
| 8-O-Acetylshanzhiside Methyl Ester | Iridoid glycoside | Multiple esters | Polar, glycosidic | Pharmacological reference standards |
| (2R/S)-Dihydroxypropyl (9Z)-octadec-9-enoate | Glycerol derivative | Ester | Amphiphilic | Membrane studies, drug delivery |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ester linkage allows simpler synthesis compared to amides or glycosides, though reaction conditions (e.g., ZnCl2 catalysis in dioxane) may require optimization .
- Bioactivity vs. Stability : While coumarin esters exhibit bioactivity, their hydrolysis susceptibility may limit therapeutic use compared to amides (e.g., ZOAM) .
- Structural Insights : Crystallography tools (e.g., SHELXL) can elucidate hydrogen bonding and packing, critical for stability and polymorphism studies .
Q & A
Q. Essential techniques :
- IR spectroscopy : Identify ester carbonyl (C=O) stretching at ~1730–1740 cm⁻¹ and chromenone lactone C=O at ~1680–1700 cm⁻¹ .
- NMR : Confirm regiochemistry via -NMR (e.g., olefinic protons at δ 5.3–5.4 ppm for (9Z)-configuration) and -NMR for ester linkages .
- Elemental analysis : Verify C/H/N ratios to confirm stoichiometry .
Advanced: What crystallographic tools are suitable for resolving its 3D structure?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Key parameters:
- ORTEP-III : Generate thermal ellipsoid plots to visualize molecular geometry and disorder .
Note : High-resolution data (>1.0 Å) is critical for resolving ester conformation and chromenone planarity .
Advanced: How to analyze hydrogen bonding patterns in its crystalline form?
- Graph-set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
- Tools : Use Mercury (CCDC) or CrystalExplorer to map donor-acceptor distances and angles.
- Example : Chromenone carbonyl groups often act as acceptors, while hydroxyl or methyl groups may form C–H···O interactions .
Advanced: What are the challenges in studying its biological activity?
- Lipid solubility : Optimize delivery using PEG-based formulations or cyclodextrin complexes to enhance bioavailability .
- Target specificity : Use molecular docking (AutoDock Vina) to predict interactions with lipid-binding receptors (e.g., GPCRs or LPA1). Validate via SPR or fluorescence polarization assays .
Data contradictions : Discrepancies in IC₅₀ values may arise from solvent polarity or aggregation effects; use dynamic light scattering (DLS) to confirm monomeric states .
Basic: How to assess purity and stability under experimental conditions?
- HPLC : Use a C18 column with UV detection (λ = 254 nm for chromenone absorption).
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (look for ester hydrolysis products) .
Advanced: How does the (9Z)-oleate chain influence isomer-specific reactivity?
- Cis-trans isomerization : Use -NMR NOESY to confirm (9Z)-configuration stability under UV/heat.
- Oxidation susceptibility : Monitor peroxide formation via iodometric titration in lipid-rich environments .
Advanced: What computational methods predict structure-activity relationships (SAR)?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic effects (e.g., chromenone ring polarization).
- MD simulations : Simulate membrane interactions (GROMACS) to assess lipid bilayer penetration .
Basic: How to validate crystallographic data quality?
- R-factors : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-confidence models.
- PLATON checks : Confirm no missed symmetry or twinning .
Advanced: What spectroscopic techniques resolve dynamic conformations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
